molecular formula C10H8Cl2O B1325532 Cyclopropyl 2,5-dichlorophenyl ketone CAS No. 898790-28-8

Cyclopropyl 2,5-dichlorophenyl ketone

Cat. No. B1325532
M. Wt: 215.07 g/mol
InChI Key: UOKNOIRQEXGBJQ-UHFFFAOYSA-N
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Description

“Cyclopropyl 2,5-dichlorophenyl ketone” is a chemical compound with the molecular formula C10H8Cl2O . It has an average mass of 215.076 Da and a monoisotopic mass of 213.995224 Da . This compound has attracted significant attention from researchers in recent years.

Scientific Research Applications

Kinetic Resolution and Asymmetric Catalysis

Cyclopropyl 2,5-dichlorophenyl ketone can be involved in kinetic resolution processes under chiral gold(I) catalysis, leading to optically active cyclopropyl ketones. These compounds are important in asymmetric synthesis and have diverse synthetic applications (Zhang & Zhang, 2012).

Synthesis of Heterocyclic Compounds

Cyclopropyl ketones, including cyclopropyl 2,5-dichlorophenyl ketone, can act as precursors for the synthesis of heterocycles like isoxazoles. They react with various binucleophiles to obtain diverse heterocyclic structures (Singh, Junjappa, & Ila, 1999).

Insecticide Synthesis

This compound is used in the synthesis of intermediates for insecticides, specifically in the formation of (4-chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime, an important component in certain insecticides (Xue-yan, 2011).

Nickel-Catalyzed Cycloaddition

In nickel-catalyzed cycloadditions, cyclopropyl phenyl ketone, a related compound, forms key intermediates like nickeladihydropyrans, leading to cyclopentane derivatives with carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).

Photochemical Synthesis

Cyclopropyl ketones are used in photochemical syntheses to produce functionalized cyclopropyl ketones. This process involves intricate photokinetic measurements and quantum-chemical calculations, indicating their relevance in advanced synthetic chemistry (Wessig & Mühling, 2003).

Acid-Catalyzed Ring Opening

These ketones undergo acid-catalyzed ring enlargement, forming cyclopentanone or cyclohexenone derivatives. This highlights their versatility in organic synthesis and the potential for generating complex molecular structures (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).

Electrophilic Studies

Aryl cyclopropyl ketones are used in mechanistic studies involving single electron transfer (SET). Their unique structural properties make them ideal for probing reactions in organic chemistry (Tanko & Drumright, 1992).

properties

IUPAC Name

cyclopropyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKNOIRQEXGBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642507
Record name Cyclopropyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl 2,5-dichlorophenyl ketone

CAS RN

898790-28-8
Record name Cyclopropyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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